molecular formula C9H8N2O2 B1460401 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1018295-73-2

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B1460401
CAS RN: 1018295-73-2
M. Wt: 176.17 g/mol
InChI Key: UESQBBQFFFSRIZ-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the CAS Number: 1260777-34-1. It has a molecular weight of 176.17 . This compound is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The InChI Code for “3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid” is 1S/C9H8N2O2/c1-6-10-4-8-3-2-7 (9 (12)13)5-11 (6)8/h2-5H,1H3, (H,12,13) and the InChI Key is KJQILHKNEOBPPU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

“3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid” is a powder that is stored at room temperature . Its molecular weight is 176.17 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally similar to purine bases like adenine and guanine, which are fundamental to DNA and RNA. They have been utilized in creating nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for treating rheumatoid arthritis, and as antibacterial agents .

Materials Science

In materials science, this compound’s derivatives show promise due to their unique chemical structure and versatility. They are being explored for their potential in optoelectronic devices, which are crucial for advancements in solar cells and LED technology .

Pharmaceuticals

The pharmaceutical industry benefits from the compound’s derivatives in the development of new medications. Its structural analogs have been evaluated for use as GABA receptor agonists and for their anti-inflammatory properties, which are essential in designing new therapeutic agents .

Optoelectronic Devices

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid derivatives are being researched for their application in optoelectronic devices. Their luminescent properties make them suitable for use in devices that require the conversion of electricity into light, or vice versa .

Sensors

The compound’s derivatives are also being investigated for use in sensor technology. Their ability to emit light can be harnessed in the development of sensors that detect and measure environmental changes or chemical reactions .

Anti-Cancer Research

In anti-cancer research, derivatives of 3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid are being studied for their potential as anti-cancer drugs. The compound’s ability to interact with biological systems could lead to the development of new treatments that target cancer cells .

Confocal Microscopy and Imaging

Lastly, the compound’s derivatives are useful in confocal microscopy and imaging. Their luminescent properties allow for better visualization of cells and tissues, aiding in the diagnosis and research of various diseases .

Safety And Hazards

The safety data sheet for a similar compound, “3-methylimidazo[1,2-a]pyridine-6-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . This suggests that there is ongoing research in this field and potential for future developments.

properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESQBBQFFFSRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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